molecular formula C8H14O2 B157371 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane CAS No. 126016-71-5

3-Ethyl-4,8-dioxabicyclo[5.1.0]octane

Cat. No.: B157371
CAS No.: 126016-71-5
M. Wt: 142.2 g/mol
InChI Key: DFKDZQONWPGPEQ-UHFFFAOYSA-N
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Description

3-Ethyl-4,8-dioxabicyclo[5.1.0]octane is a bicyclic ketal compound characterized by a [5.1.0] bicyclo system with oxygen atoms at positions 4 and 8 and an ethyl substituent at position 2. The compound’s bicyclic framework and substituent positioning likely influence its stability, volatility, and biological interactions.

Properties

CAS No.

126016-71-5

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

3-ethyl-4,8-dioxabicyclo[5.1.0]octane

InChI

InChI=1S/C8H14O2/c1-2-6-5-8-7(10-8)3-4-9-6/h6-8H,2-5H2,1H3

InChI Key

DFKDZQONWPGPEQ-UHFFFAOYSA-N

SMILES

CCC1CC2C(O2)CCO1

Canonical SMILES

CCC1CC2C(O2)CCO1

Synonyms

4,8-Dioxabicyclo[5.1.0]octane, 3-ethyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following bicyclic ketals share structural similarities but exhibit distinct functional properties:

Table 1: Comparative Analysis of Bicyclic Ketal Compounds
Compound Name Bicyclo System Substituents Biological Role/Application Key References
3-Ethyl-4,8-dioxabicyclo[5.1.0]octane [5.1.0] 3-Ethyl Hypothetical (structural analog) N/A
Frontalin (1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane) [3.2.1] 1,5-Dimethyl Aggregation pheromone in Dendroctonus beetles
exo-Brevicomin (exo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane) [3.2.1] exo-7-Ethyl, 5-Methyl Male-produced pheromone in bark beetles
endo-Brevicomin (endo-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane) [3.2.1] endo-7-Ethyl, 5-Methyl Trace pheromone component in beetles
3-Aza-6,8-dioxabicyclo[3.2.1]octane [3.2.1] 3-Aza, 6,8-dioxa Peptidomimetic scaffold design

Key Differences and Implications

Bicyclo System :

  • The [5.1.0] system in the target compound introduces a larger, strained ring compared to the [3.2.1] system in frontalin and brevicomins. This structural difference may reduce volatility but enhance thermal stability due to increased ring rigidity .
  • The [3.2.1] system in pheromones like frontalin is optimized for volatility, facilitating airborne dispersal in beetle communication .

Substituent Positioning: The ethyl group at position 3 in the target compound contrasts with the 5-methyl and 7-ethyl groups in brevicomins. Frontalin’s 1,5-dimethyl groups are critical for its aggregation activity, suggesting that substituent positions in bicyclic ketals are evolutionarily tuned for species-specific signaling .

Functional Groups :

  • The replacement of oxygen with nitrogen in 3-aza-6,8-dioxabicyclo[3.2.1]octane introduces hydrogen-bonding capability, making it suitable for peptidomimetic applications . In contrast, the all-oxygen dioxabicyclo compounds (e.g., frontalin) rely on hydrophobic interactions for pheromone activity .

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